3-Chloro-5-isocyanatopyridine

Overview

Description

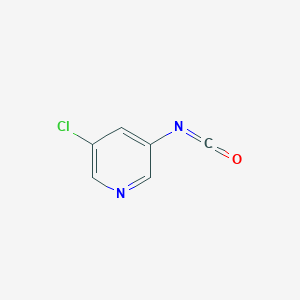

3-Chloro-5-isocyanatopyridine: is a chemical compound with the molecular formula C₆H₃ClN₂O . It is a derivative of pyridine, characterized by the presence of a chlorine atom at the third position and an isocyanate group at the fifth position of the pyridine ring. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Chloro-5-isocyanatopyridine can be synthesized through several methods. One common approach involves the chlorination of 5-isocyanatopyridine. The reaction typically requires a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions to ensure selective chlorination at the desired position.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chlorination processes using automated reactors to maintain precise temperature and pressure conditions. The use of catalysts and optimized reaction parameters can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-5-isocyanatopyridine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

Addition Reactions: The isocyanate group can react with nucleophiles like alcohols or amines to form urethanes or ureas.

Oxidation and Reduction Reactions: The compound can participate in oxidation or reduction reactions under specific conditions.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as sodium amide or potassium thiolate in polar solvents like dimethyl sulfoxide.

Addition Reactions: Alcohols or amines in the presence of a base like triethylamine.

Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Major Products Formed:

Substitution Reactions: Products include substituted pyridines with various functional groups.

Addition Reactions: Products include urethanes and ureas.

Oxidation and Reduction Reactions: Products depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Scientific Research Applications

1. Organic Synthesis:

3-Chloro-5-isocyanatopyridine serves as a crucial building block in organic synthesis. It is used to create more complex molecules through various reactions, including nucleophilic substitutions and cycloadditions. Its isocyanate group allows for the formation of ureas and carbamates, which are important in the development of pharmaceuticals and agrochemicals .

2. Medicinal Chemistry:

In medicinal chemistry, this compound has shown potential as a precursor for developing new pharmaceuticals. Its ability to react with nucleophiles makes it valuable for designing drug candidates with specific functional groups. Research indicates that derivatives of this compound can exhibit biological activity against various diseases, including cancer .

3. Biological Research:

The compound is utilized to study the interactions between isocyanate groups and biological molecules. It can modify proteins or nucleic acids for experimental purposes, aiding in understanding biochemical pathways and disease mechanisms .

4. Industrial Applications:

In industry, this compound is employed in producing specialty chemicals, agrochemicals, and materials science applications. It plays a role in synthesizing polymers, coatings, and adhesives due to its reactive nature .

Case Study 1: Antitumor Activity

A study investigated the effects of this compound as an activator of P2RX7 in tumor models. The compound was shown to enhance anti-tumor immune responses when combined with immune checkpoint inhibitors, resulting in significant tumor regression in mouse models .

Case Study 2: Synthesis of New Pharmaceuticals

Research demonstrated that derivatives synthesized from this compound exhibited promising anticancer properties. For instance, one derivative showed an IC50 value of 15 µM against MCF-7 breast cancer cells after 48 hours of treatment, indicating its potential as a lead compound for further development .

Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | Observed Effect | Reference Year |

|---|---|---|---|

| Anticancer | MCF-7 (breast cancer) | IC50 = 15 µM | 2023 |

| Tumor Immunology | Mouse models | Enhanced immune response | 2021 |

| Organic Synthesis | Various | Building block for complex molecules | 2024 |

Mechanism of Action

The mechanism of action of 3-Chloro-5-isocyanatopyridine involves its reactivity with nucleophiles. The isocyanate group readily reacts

Biological Activity

3-Chloro-5-isocyanatopyridine is a chemical compound with significant biological activity, particularly in the context of immunotherapy and inflammation modulation. This article synthesizes current research findings on its biological mechanisms, efficacy in various models, and potential applications.

Chemical Structure and Properties

This compound (C6H3ClN2O) is characterized by a chloro substituent at the 3-position and an isocyanate group at the 5-position of the pyridine ring. This structure contributes to its reactivity and ability to form stable complexes with biological molecules, which are critical for its biological functions.

The primary mechanism of action for this compound involves its interaction with the P2X7 receptor (P2RX7), a critical component in immune response regulation. Activation of P2RX7 by this compound enhances calcium influx and promotes the opening of large membrane pores, leading to cell death in inflammatory environments. This activity is particularly relevant in tumor microenvironments (TMEs) where extracellular ATP levels are elevated .

Key Biological Activities

- Immune Modulation: The compound has been shown to enhance anti-tumor immune responses by promoting the infiltration of immune cells into tumors. In mouse models, treatment with this compound resulted in increased CD8+ T cell infiltration and reduced tumor burden .

- Cytokine Release: It stimulates the NLRP3 inflammasome pathway, leading to increased production of pro-inflammatory cytokines such as IL-1β and IL-18, which are crucial for effective immune responses .

Case Study: Tumor Models

In a study involving B16-F10 melanoma models, administration of this compound significantly inhibited tumor growth and improved survival rates compared to control groups. The combination of this compound with immune checkpoint inhibitors resulted in a notable enhancement of antitumor effects, suggesting its potential as an adjunct therapy in cancer treatment .

Table: Summary of Efficacy Data

| Study Model | Treatment | Tumor Growth Inhibition | Median Survival Increase |

|---|---|---|---|

| B16-F10 Melanoma | This compound + αPD-1 | 60% | 2-fold |

| LSL KrasG12D Lung | Combination Therapy | Significant reduction | Improved long-term survival |

Safety and Toxicity Profile

The safety profile of this compound has not been extensively detailed in available literature; however, its mechanism suggests that while it can induce cell death in tumors, careful consideration must be given to potential off-target effects or toxicity in normal tissues.

Properties

IUPAC Name |

3-chloro-5-isocyanatopyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClN2O/c7-5-1-6(9-4-10)3-8-2-5/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPICPSPMNWEBBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1Cl)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1260672-74-9 | |

| Record name | 3-chloro-5-isocyanatopyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.